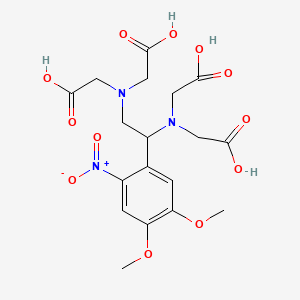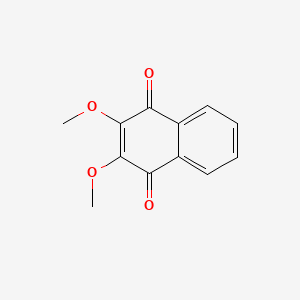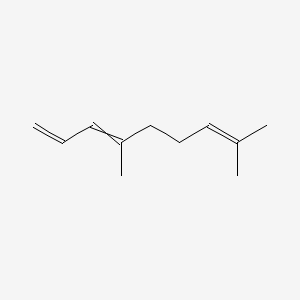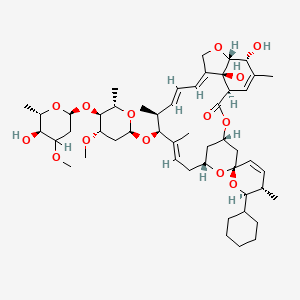
Doramectin
Overview
Description
Doramectin is a veterinary medication approved by the US Food and Drug Administration for the treatment of parasites such as gastrointestinal roundworms, lungworms, eyeworms, grubs, sucking lice, and mange mites in cattle . It is a derivative of avermectin, produced by fermentation of selected strains of Streptomyces avermitilis followed by chemical modification . This compound is available as an injection and as a topical solution .
Mechanism of Action
Target of Action
Doramectin, a member of the avermectin family, primarily targets parasites such as gastrointestinal roundworms, lungworms, eyeworms, grubs, sucking lice, and mange mites in cattle . It acts as an agonist of the GABA (gamma-aminobutyric acid) neurotransmitter in nerve cells and also binds to glutamate-gated chloride channels in nerve and muscle cells of invertebrates .
Mode of Action
This compound works by preventing the transmission of neuronal signals of the parasites, which are either paralyzed and expelled out of the body, or they starve . It does this by amplifying the effects of glutamate on the invertebrates-specific gated chloride channel . This leads to an influx of chloride ions, causing hyperpolarization of the neuron or muscle cell, which leads to paralysis and death of the parasite .
Biochemical Pathways
This compound is produced by fermentation by selected strains of Streptomyces avermitilis followed by chemical modification . The production of this compound can be improved via the termination of competing polyketide biosynthetic pathways combined with the overexpression of CoA ligase, providing precursors for polyketide biosynthesis .
Pharmacokinetics
This compound is rapidly absorbed following subcutaneous administration. The bioavailability of this compound after injection is almost 100%, but only about 18% after pour-on administration, which requires a higher dose . The halftime for absorption into blood after injection in a sesame oil vehicle is shorter for goats (~0.7 days) than for cattle (~2.4 days) or sheep (~2.7 days). This compound is well distributed throughout the whole body including target organs such as the gastric and gut mucosae .
Result of Action
The result of this compound’s action is the effective treatment and control of internal parasitosis (gastrointestinal and pulmonary nematodes), ticks, and mange (and other ectoparasites) in cattle and other animals . This leads to healthier livestock, free from the burden of these parasites.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound readily and tightly binds to the soil and becomes inactive over time . Also, it’s worth noting that this compound is excreted in the dung of treated animals and can inhibit the reproduction and growth of pest and beneficial insects that use dung as a source of food and for reproduction .
Biochemical Analysis
Biochemical Properties
Doramectin is produced by fermentation by selected strains of Streptomyces avermitilis followed by chemical modification . It is a derivative of avermectin . The this compound-producing wild-type S. avermitilis N72 and its highly this compound-producing mutant counterpart, S. avermitilis XY-62, have been studied for their transcriptomic profiles . Key genes pivotal in this compound biosynthesis, including ave A1, ave A2, ave A3, ave A4, ave E, and ave BI, were found to be notably impacted .
Cellular Effects
This compound has been shown to have anti-cancer effects . In glioma cells, it was found that this compound induced apoptosis through the Bcl-2/Bax/Caspase-3 pathway . Additionally, this compound induced reactive oxygen species (ROS) overproduction, which then caused necroptosis through the RIPK1/RIPK3/MLKL pathway .
Molecular Mechanism
This compound’s molecular mechanism involves initiating with cyclohexanecarboxylic acid coenzyme A instead of methylbutyryl coenzyme A and isobutyryl coenzyme A, which is different from avermectin . The fadD17 gene, an annotated putative cyclohex-1-ene-1-carboxylate:CoA ligase-encoding gene, was proven to be involved in the biosynthesis of this compound .
Temporal Effects in Laboratory Settings
In cattle, this compound is rapidly absorbed following subcutaneous administration . By day 14, 87% of the dose were excreted via bile and faeces and a very small amount was eliminated via urine . The proportion of unchanged drug in the faecal residues increased from 33% on day 7 to 80% on day 12 .
Dosage Effects in Animal Models
In USA trials, no toxic signs were seen in cattle given up to 25 times the recommended dose, or in swine given up to 10 times the recommended dose . Studies also demonstrated safety in neonatal calves and piglets treated with up to 3 times the recommended dose .
Metabolic Pathways
This compound is synthesized through the fermentation process of Streptomyces avermitilis . Its biosynthetic pathway shares similarities with avermectin, differing in the starting units for the synthesis of the macrocyclic lactone backbone .
Transport and Distribution
After administration, anthelmintics like this compound are usually absorbed into the bloodstream and transported to different parts of the body, including the liver, where they may be metabolized and eventually excreted in the feces and urine .
Preparation Methods
Doramectin is synthesized through fermentation of Streptomyces avermitilis, a soil actinomycete. The fermentation process involves the use of cyclohexanecarboxylic acid as a precursor . The industrial production of this compound involves the following steps:
Fermentation: Streptomyces avermitilis is cultured in a suitable medium containing cyclohexanecarboxylic acid.
Extraction: The fermentation broth is extracted to isolate this compound.
Purification: The crude extract is purified using chromatographic techniques to obtain pure this compound.
Chemical Reactions Analysis
Doramectin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form this compound aglycone and other related compounds.
Reduction: Reduction reactions can modify the functional groups on the this compound molecule.
Substitution: Substitution reactions can introduce different substituents on the this compound molecule, leading to the formation of analogs.
Common reagents used in these reactions include methanol, acetonitrile, and various chromatographic solvents . Major products formed from these reactions include this compound aglycone, this compound monosaccharide, and this compound 2-epimer .
Scientific Research Applications
Doramectin has a wide range of scientific research applications:
Comparison with Similar Compounds
Doramectin is similar to other avermectins such as ivermectin and selamectin. it has unique structural features, including a double bond between C-22 and C-23 and a cyclohexyl ring on C-25 . These structural differences contribute to its distinct pharmacological properties .
Similar Compounds
Ivermectin: Used to treat parasitic infections in both humans and animals.
Selamectin: Used primarily for the treatment of parasitic infections in pets.
This compound and ivermectin are both effective at low concentrations, but this compound has a slightly broader spectrum of activity .
Properties
Key on ui mechanism of action |
Avermectins induce rapid, non-spastic paralysis in nematodes and arthropods. One common feature of avermectins appears to be the modulation of trans-membrane chloride ion (Cl-) channel activity in nematode nerve cells, and in both nerve and muscle cells of arthropods. These Cl- channels may be gated by a variety of neurotransmitter receptors including gamma-aminobutyric acid (GABA), glutamate and acetylcholine. Activation of the Cl- channels by avermectins leads to an increase in Cl- conductance which results in a changed membrane potential and this causes inhibition of electrical activity in the target nerve or muscle cell. GABA is also a major inhibitory neurotransmitter in the mammalian CNS and avermectins do have intrinsic activity on the mammalian GABA receptor/Cl- channel complex. Avermectins have been reported to bind to glycine receptor/Cl- channel complexes which are restricted to the CNS in mammals. Penetration of the blood brain barrier by avermectins is extremely poor and this may account for the wide margin of safety exhibited by these compounds following administration to mammals. /Avermectins/ |
|---|---|
CAS No. |
117704-25-3 |
Molecular Formula |
C50H74O14 |
Molecular Weight |
899.1 g/mol |
IUPAC Name |
(6S,24'S)-2-cyclohexyl-21',24'-dihydroxy-12'-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |
InChI |
InChI=1S/C50H74O14/c1-27-13-12-16-34-26-57-47-42(51)30(4)21-37(50(34,47)54)48(53)60-36-22-35(63-49(25-36)20-19-29(3)45(64-49)33-14-10-9-11-15-33)18-17-28(2)44(27)61-41-24-39(56-8)46(32(6)59-41)62-40-23-38(55-7)43(52)31(5)58-40/h12-13,16-17,19-21,27,29,31-33,35-47,51-52,54H,9-11,14-15,18,22-26H2,1-8H3/t27?,29?,31?,32?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,49-,50-/m1/s1 |
InChI Key |
QLFZZSKTJWDQOS-PWLMVQNHSA-N |
SMILES |
CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C8CCCCC8)C)O |
Isomeric SMILES |
CC1C=CC=C2COC3[C@@]2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)O[C@]7(C4)C=CC(C(O7)C8CCCCC8)C)O |
Canonical SMILES |
CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C8CCCCC8)C)O |
Appearance |
Solid powder |
melting_point |
116-119 °C |
Key on ui other cas no. |
117704-25-3 |
Pictograms |
Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
25-cyclohexyl-5-O-demethyl-25-de(1-methylpropyl)avermectin A1a avermectin A1a, 25-cyclohexyl-5-o-demethyl-25-de(1-methylpropyl)- Dectomax doramectin L-701023 L701023 UK-67,994 UK-67994 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Doramectin exert its antiparasitic effects?
A: this compound, a potent endectocide, targets glutamate-gated chloride ion channels (GluCls) found in invertebrates like nematodes and arthropods. [, , , ] Binding to these channels leads to an influx of chloride ions, causing hyperpolarization of nerve or muscle cells in the parasite. [, , , , ] This disruption in neurotransmission results in paralysis and eventual death of the parasite. [, , , , ]
Q2: What is the molecular formula and weight of this compound?
A2: The research papers provided do not explicitly state the molecular formula and weight of this compound. Please refer to publicly available chemical databases or the manufacturer's documentation for this information.
Q3: Is there any spectroscopic data available for this compound?
A: The provided research papers primarily focus on the biological and pharmacological aspects of this compound. While one study mentions the use of high-performance liquid chromatography (HPLC) with fluorescence detection for this compound analysis, [] it does not elaborate on specific spectroscopic data. Further investigation into analytical chemistry literature is recommended for detailed spectroscopic information.
Q4: Does the choice of formulation affect this compound's efficacy?
A: While the research highlights the effectiveness of this compound in various formulations, [, , , , , , ] it does not directly compare the efficacy of different formulations like injectable versus pour-on. Further research focusing on comparative efficacy studies is needed.
Q5: Does this compound exhibit any catalytic properties?
A: The research primarily focuses on this compound's role as an antiparasitic agent, targeting GluCls. [, , , ] There is no mention of this compound possessing catalytic properties or participating in any catalytic reactions.
Q6: Have computational methods been used to study this compound?
A6: The provided research papers do not mention the use of computational chemistry or modeling techniques like simulations, calculations, or QSAR models for studying this compound.
Q7: How do structural modifications of this compound affect its activity?
A7: The research does not delve into the specifics of this compound's structure-activity relationships. Investigations exploring the impact of structural modifications on this compound's activity, potency, and selectivity would be valuable additions to the existing literature.
Q8: Does the research address the environmental impact of this compound use?
A: Yes, one study investigates the potential for this compound to persist in soil following the application of pig manure from treated animals. [] It highlights that this compound can remain detectable in soil for several months, emphasizing the need for responsible waste management practices to minimize potential environmental risks. Another study investigates the impact of this compound on dung beetles and highlights the sublethal effects on reproduction. []
Q9: How is this compound absorbed and distributed in the body?
A: Research demonstrates that this compound is absorbed following subcutaneous injection and topical (pour-on) administration. [, , , , , ] One study utilizing cannulated sheep provides detailed insights into this compound's movement through the gastrointestinal tract, bile secretion, and presence in various digestive compartments after oral and intravenous administration. [] This study highlights that this compound is subject to enterohepatic recycling, influencing its persistence within the body.
Q10: How long does this compound remain detectable in the body?
A: Studies report detectable this compound levels in cattle plasma for 40 days after topical administration and in dog plasma for as long as 120 days after a single injection. [, ] These findings indicate a prolonged persistence of this compound in the body.
Q11: What types of parasites has this compound proven effective against in field studies?
A: this compound has shown efficacy against a variety of gastrointestinal nematodes, including Haemonchus, Ostertagia, Cooperia, Trichostrongylus, and Oesophagostomum, in cattle. [, , , , , , ] It is also effective against several species of lice, mites, and grubs in cattle. [, ] In donkeys, this compound has demonstrated high efficacy against gastrointestinal nematodes, particularly Strongylus vulgaris. []
Q12: Has this compound shown efficacy in treating canine parasites?
A: Research indicates this compound's effectiveness against Sarcoptes scabiei mites and gastrointestinal nematodes in dogs. []
Q13: Is there evidence of parasite resistance to this compound?
A: Yes, studies have reported the emergence of resistance to this compound, particularly in Cooperia punctata in cattle. [] This highlights the importance of monitoring for resistance development and implementing strategies to minimize its occurrence.
Q14: Does resistance to other avermectins translate to this compound resistance?
A: The research suggests potential cross-resistance between this compound and other avermectins like Ivermectin. [] This emphasizes the need for careful consideration when selecting and rotating antiparasitic drugs to maintain efficacy and delay resistance development.
Q15: Are there any specific drug delivery strategies being explored for this compound?
A: The provided research focuses primarily on traditional administration routes like subcutaneous injection and topical application. [, , , , , , , ] Further research exploring innovative drug delivery approaches could enhance this compound's therapeutic profile.
Q16: What analytical techniques are commonly used to quantify this compound?
A: High-performance liquid chromatography (HPLC) with fluorescence detection is a frequently employed technique for this compound analysis, particularly in biological samples. [, , ] One study details a specific HPLC method with fluorescence detection for determining this compound in sheep plasma. [] Another study mentions using liquid chromatography/mass spectrometry (LC/MS) for this compound analysis in plasma. []
Q17: How long does this compound persist in the environment?
A: Research indicates that this compound can persist in soil for extended periods, with detectable levels observed seven months after manure application from treated pigs. [] This finding emphasizes the importance of responsible this compound use and waste management to minimize potential ecological risks.
Q18: What factors influence the dissolution and solubility of this compound?
A18: The research papers do not provide detailed information on the factors affecting this compound's dissolution and solubility.
Q19: What parameters are essential for validating analytical methods for this compound?
A: One study mentions validating an HPLC method for this compound analysis according to The International Conference on Harmonization (ICH) Q2(R1) guidelines. [] While this provides a general framework, specific details regarding accuracy, precision, and specificity are not explicitly outlined.
Q20: Are there established quality control standards for this compound production?
A: While the research does not delve into specific quality control measures for this compound, it highlights that this compound is a commercialized veterinary drug produced by Pfizer Inc. [] This implies the existence of manufacturing processes and quality control measures to ensure product consistency, safety, and efficacy.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


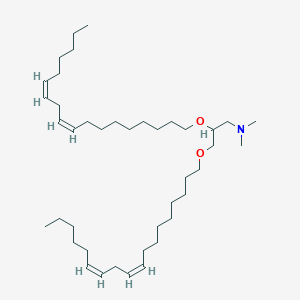
![(2Z,16Z)-22-oxa-5,9,14-triazatetracyclo[16.9.2.01,23.021,28]nonacosa-2,16,18(29),19,21(28)-pentaene-4,15,25-trione](/img/structure/B1670810.png)
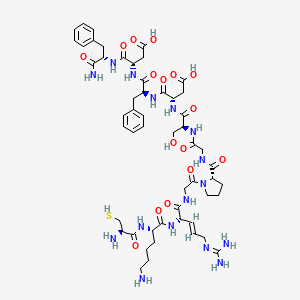
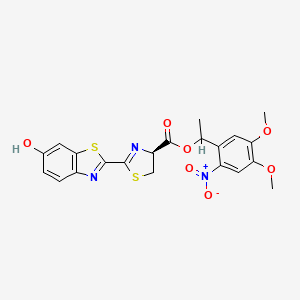
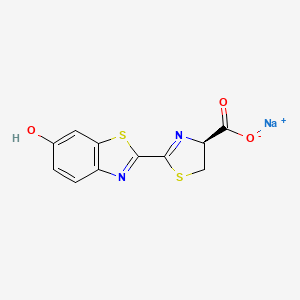
![4-({2-[(4-Tert-butylbenzoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B1670820.png)
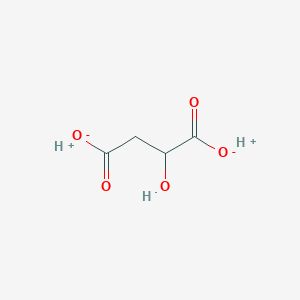
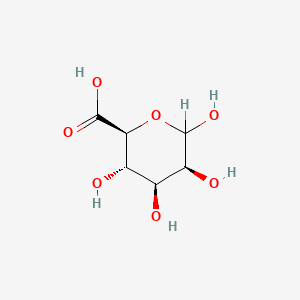
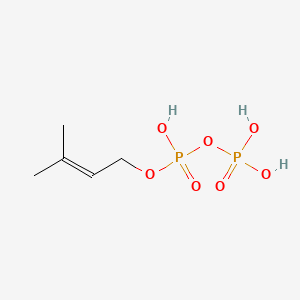
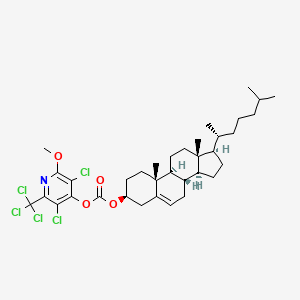
![5,5'-dihydroxy-2,2'-bis(4-hydroxyphenyl)-7,7'-dimethoxy-4H,4'H-[6,8'-bichromene]-4,4'-dione](/img/structure/B1670825.png)
